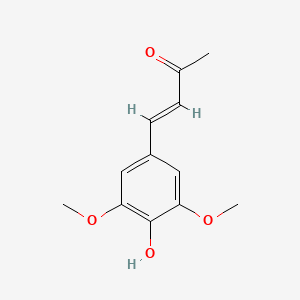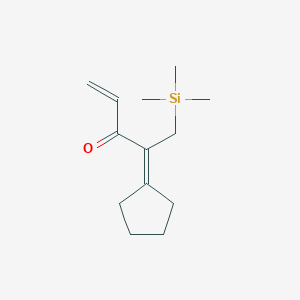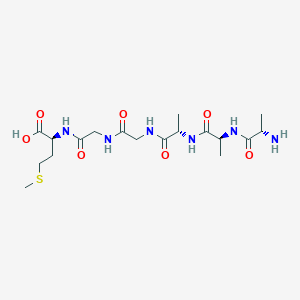
4-(3,5-Dimethoxy-4-hydroxyphenyl)-3-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dimethoxy-4-hydroxyphenyl)-3-buten-2-one is an organic compound that belongs to the class of phenylbutenones It is characterized by the presence of a phenyl ring substituted with methoxy and hydroxy groups, and a butenone side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxy-4-hydroxyphenyl)-3-buten-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxy-4-hydroxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired butenone compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,5-Dimethoxy-4-hydroxyphenyl)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the butenone side chain to a butanol or butane derivative.
Substitution: The methoxy and hydroxy groups on the phenyl ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Butanol or butane derivatives.
Substitution: Various substituted phenylbutenones depending on the reagents used.
Applications De Recherche Scientifique
4-(3,5-Dimethoxy-4-hydroxyphenyl)-3-buten-2-one has several scientific research applications:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(3,5-Dimethoxy-4-hydroxyphenyl)-3-buten-2-one involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, its ability to modulate enzyme activity and gene expression contributes to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethoxy-4-hydroxyacetophenone: Similar structure but lacks the butenone side chain.
3,5-Dimethoxy-4-hydroxycinnamaldehyde: Contains an aldehyde group instead of the butenone side chain.
4-Hydroxy-3,5-dimethoxyphenylacetic acid: Similar phenyl ring substitution but with an acetic acid side chain.
Uniqueness
4-(3,5-Dimethoxy-4-hydroxyphenyl)-3-buten-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
(E)-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O4/c1-8(13)4-5-9-6-10(15-2)12(14)11(7-9)16-3/h4-7,14H,1-3H3/b5-4+ |
Clé InChI |
OOFWCWCUKUVTKD-SNAWJCMRSA-N |
SMILES isomérique |
CC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC |
SMILES canonique |
CC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde](/img/structure/B12570183.png)
![8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine](/img/structure/B12570190.png)
![4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate](/img/structure/B12570197.png)



![Indium, [tris(trimethylsilyl)methyl]-](/img/structure/B12570216.png)
![2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid](/img/structure/B12570237.png)
![2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide](/img/structure/B12570241.png)



![N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine](/img/structure/B12570254.png)
